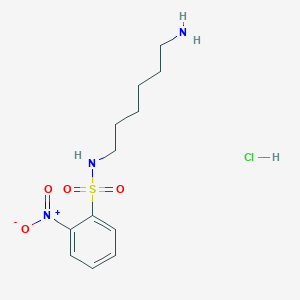

N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride

Description

N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS: 95915-82-5) is a sulfonamide derivative with a molecular formula of C₁₂H₂₀ClN₃O₄S and a molecular weight of 337.82 g/mol . It is a crystalline powder with a melting point of 164°C and a purity of ≥95% . The compound features a 2-nitrobenzenesulfonamide group linked to a 6-aminohexyl chain, conferring both hydrophilic (amino group) and hydrophobic (aromatic ring) properties. It is primarily used in research settings, with applications in synthetic chemistry and biochemical studies, though its specific biological targets remain less documented compared to structurally related compounds .

Storage recommendations include protection from moisture at room temperature, and solubility varies across solvents (e.g., soluble in DMSO at 10 mM) .

Propriétés

IUPAC Name |

N-(6-aminohexyl)-2-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S.ClH/c13-9-5-1-2-6-10-14-20(18,19)12-8-4-3-7-11(12)15(16)17;/h3-4,7-8,14H,1-2,5-6,9-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQMJHQZDIEKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627777 | |

| Record name | N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95915-82-5 | |

| Record name | N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Mode of Action

N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride interacts with its targets by acting as a calmodulin antagonist . It inhibits myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase . This interaction results in changes in the cellular processes regulated by these proteins.

Biochemical Pathways

The compound affects the calcium signaling pathway, which is crucial for various cellular functions . By inhibiting calmodulin, this compound disrupts the normal functioning of this pathway, leading to downstream effects on cellular processes such as muscle contraction and intracellular signaling .

Result of Action

The molecular and cellular effects of this compound’s action include changes in muscle contraction and relaxation, and alterations in intracellular signaling . These changes can have significant effects on the physiological functions regulated by these processes.

Activité Biologique

N-(6-Aminohexyl)-2-nitrobenzenesulfonamide hydrochloride, also known as N-(6-AHS)-2-NBS, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H20ClN3O4S

- Molecular Weight : 337.82 g/mol

- Appearance : White to off-white powder

- Melting Point : Approximately 164 °C

- Solubility : Soluble in water

N-(6-AHS)-2-NBS contains a nitro group that plays a crucial role in its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with various biomolecules, including proteins and nucleic acids. This interaction can lead to inhibition of specific enzymes and pathways, making it a candidate for therapeutic applications.

1. Inhibition of Carbonic Anhydrases (CAs)

Recent studies have highlighted the potential of N-(6-AHS)-2-NBS as an inhibitor of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are associated with tumor growth and metastasis. The compound demonstrated low micromolar inhibitory efficacy against these isoforms, suggesting its utility in cancer therapy .

2. Antimicrobial Properties

Nitro-containing compounds are known for their antimicrobial activity. N-(6-AHS)-2-NBS may exhibit similar properties by generating toxic intermediates upon reduction, which can damage bacterial DNA and lead to cell death. This mechanism is common among nitro derivatives used in treating infections .

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to the presence of the nitro group, which can modulate inflammatory pathways. Nitro fatty acids have been shown to interact with signaling proteins involved in inflammation, indicating that N-(6-AHS)-2-NBS could have similar effects .

Table 1: Summary of Biological Activities

Case Study: Inhibition of hCA Isoforms

A study reported the co-crystallization of a nitro benzenesulfonamide derivative with human CA II, revealing insights into the binding modes and mechanisms of action against tumor-associated isoforms . This research underscores the importance of understanding ligand-target interactions for optimizing CA inhibitors.

Comparaison Avec Des Composés Similaires

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride (W-7)

W-7 (CAS: 65595-90-6) shares the 6-aminohexyl chain but replaces the 2-nitrobenzenesulfonamide group with a 5-chloro-1-naphthalenesulfonamide moiety. This substitution introduces a bulkier, more hydrophobic naphthalene ring and a chlorine substituent, enhancing its affinity for calmodulin (CaM), a calcium-binding protein .

| Property | N-(6-Aminohexyl)-2-nitrobenzenesulfonamide HCl | W-7 |

|---|---|---|

| CAS Number | 95915-82-5 | 65595-90-6 |

| Molecular Formula | C₁₂H₂₀ClN₃O₄S | C₁₆H₂₁Cl₂N₂O₂S |

| Molecular Weight | 337.82 g/mol | 377.33 g/mol |

| Aromatic Group | 2-Nitrobenzenesulfonamide | 5-Chloro-1-naphthalenesulfonamide |

| Key Functional Groups | Nitro (-NO₂), sulfonamide (-SO₂NH-) | Chlorine (Cl), sulfonamide |

Other Sulfonamide Derivatives

- N-(Chroman-4-yl)-2-nitrobenzenesulfonamide (): Replaces the aminohexyl chain with a chroman group, altering target specificity toward serotonin receptors.

- Compounds 11–14 (): Feature varied substituents (e.g., chlorobenzo-dioxole, naphthalene) but lack the aminohexyl chain, reducing their utility in CaM-related studies .

Functional and Mechanistic Differences

Calmodulin Antagonism

W-7 is a well-characterized CaM antagonist, competitively inhibiting Ca²⁺-CaM complexes with an IC₅₀ of ~11 µM for high-affinity binding sites . It disrupts CaM-dependent enzymes like myosin light chain kinase (MLCK) and Ca²⁺-ATPase, critical in smooth muscle relaxation and cellular signaling . In contrast, the 2-nitrobenzenesulfonamide derivative lacks documented CaM antagonism, suggesting structural specificity: the naphthalene ring in W-7 enhances hydrophobic interactions with CaM’s binding pockets .

Binding Affinity and Selectivity

- W-7: Binds CaM with two classes of sites: three high-affinity (Kd = 11 µM) and nine low-affinity (Kd = 200 µM) sites .

- N-(6-Aminohexyl)-2-nitrobenzenesulfonamide HCl: No direct binding data to CaM is available.

Méthodes De Préparation

Starting Materials and Reagents

- 2-Nitrobenzenesulfonyl chloride (Nosyl chloride)

- 6-Aminohexylamine (1,6-hexanediamine derivative)

- Base (e.g., triethylamine or cesium carbonate)

- Solvent: Dimethyl sulfoxide (DMSO) or dichloromethane (DCM)

- Hydrochloric acid for salt formation

Reaction Conditions and Procedure

A representative procedure, adapted from conjugate vaccine synthesis research, is as follows:

- Dissolve 6-aminohexylamine in an aprotic solvent such as DMSO.

- Add 2-nitrobenzenesulfonyl chloride slowly under stirring at room temperature.

- Employ a base such as cesium carbonate or triethylamine to neutralize the generated HCl and promote nucleophilic substitution.

- Stir the reaction mixture under an inert atmosphere (argon) for extended periods (e.g., 20-24 hours) to ensure complete conversion.

- Quench the reaction with a reducing agent like sodium thiosulfate to remove excess iodine or other oxidants if present.

- Isolate the crude product by precipitation or extraction.

- Convert the free base to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- Purify by recrystallization or chromatography as needed.

An example from a 2020 study demonstrated the use of 14.4 mg of N-(6-aminohexyl)-2-nitrobenzenesulfonamide as a TFA salt in DMSO, reacted with iodine and cesium carbonate, followed by quenching with sodium thiosulfate to yield the crude product suitable for further conjugation.

Reaction Optimization and Yield Considerations

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | DMSO or DCM | DMSO preferred for solubility of reagents |

| Base | Cesium carbonate or triethylamine | Cs2CO3 used for stronger base environment |

| Temperature | Room temperature (20–25 °C) | Mild conditions to avoid decomposition |

| Reaction Time | 20–24 hours | Ensures full conversion |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Workup | Quenching with Na2S2O3 | Removes excess iodine or oxidants |

| Salt Formation | HCl in solvent | Improves stability and handling |

| Yield | Moderate to high, depending on purity | Typically >70% after purification |

Research Findings and Applications

- The preparation of N-(6-aminohexyl)-2-nitrobenzenesulfonamide hydrochloride is integral in synthesizing conjugate vaccines, where it acts as a linker to attach polysaccharides to protein carriers.

- The compound's stability as a hydrochloride salt facilitates handling and storage.

- The use of mild reaction conditions and careful base selection minimizes side reactions and degradation.

- The sulfonamide moiety provides a site for further functionalization, such as in the synthesis of hydroxamic acid-containing siderophores or other biologically active molecules.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Dissolution of 6-aminohexylamine in DMSO | DMSO, room temp | Clear solution |

| 2 | Addition of 2-nitrobenzenesulfonyl chloride | Nosyl chloride, base (Cs2CO3 or TEA) | Sulfonamide formation |

| 3 | Stirring under argon for 20-24 h | Argon atmosphere, mild temperature | Reaction completion |

| 4 | Quenching with sodium thiosulfate | Na2S2O3, room temp | Removes oxidants |

| 5 | Isolation of crude product | Precipitation or extraction | Crude sulfonamide |

| 6 | Formation of hydrochloride salt | HCl treatment | Stable hydrochloride |

| 7 | Purification | Recrystallization or chromatography | Pure product |

Q & A

Q. What is the role of N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride in modulating calmodulin-dependent pathways?

This compound acts as a calmodulin antagonist, inhibiting Ca²⁺-calmodulin-dependent enzymes like phosphodiesterase (PDE). Methodologically, its inhibitory potency (e.g., IC₅₀) can be determined via enzymatic assays using purified calmodulin and PDE, with fluorescence-based or colorimetric substrates to monitor activity changes .

Q. How should researchers optimize synthesis and purification of this compound?

Synthesis typically involves reacting 6-aminohexylamine with 2-nitrobenzenesulfonyl chloride under reflux in anhydrous conditions. Post-reaction, purification is achieved by acid-base extraction: dissolve the crude product in sodium bicarbonate, filter, and reprecipitate with HCl. Confirm purity via HPLC or TLC (silica gel, chloroform/methanol eluent) .

Q. What storage conditions ensure compound stability?

Store below 0°C under inert gas (argon/nitrogen) in airtight containers. Pre-dry storage vials to prevent hydrolysis. Monitor degradation via periodic NMR or LC-MS analysis, particularly checking for sulfonamide bond cleavage or nitro-group reduction .

Q. How is the compound characterized for structural validation?

Use a combination of techniques:

- NMR : Confirm amine, sulfonamide, and nitro-group protons (e.g., δ 7.5–8.5 ppm for aromatic protons).

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values .

Advanced Research Questions

Q. How can researchers design analogs to improve calmodulin inhibition selectivity?

Modify the nitrobenzenesulfonamide moiety or aminohexyl chain length. For example:

- Replace the nitro group with chloro (as in W-7) to alter electronic properties.

- Shorten the hexyl chain to pentyl to test steric effects. Evaluate analogs via competitive binding assays using fluorescent calmodulin (e.g., dansyl-calmodulin) and measure dissociation constants (Kd) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

- Standardize assays : Use identical calmodulin/PDE isoforms and buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).

- Statistical validation : Perform dose-response curves in triplicate, using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.

- Control for interference : Pre-treat compound solutions with antioxidants (e.g., DTT) to rule out nitro-group redox artifacts .

Q. How can this compound be applied in cellular models to study Ca²⁺ signaling?

- Dosage : Use 50–200 μM in cell culture (pre-optimize via cytotoxicity assays like MTT).

- Time-course : Pre-incubate cells for 30 min before stimulating Ca²⁺ flux (e.g., with ionomycin).

- Readouts : Monitor intracellular Ca²⁺ using Fura-2 AM fluorescence or CaMKII phosphorylation via Western blot .

Q. What analytical methods quantify trace impurities in bulk synthesis batches?

- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to detect byproducts like unreacted sulfonyl chloride or deaminated derivatives.

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w).

- ICP-OES : Screen for heavy metal contaminants (e.g., Pd from catalysts) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.